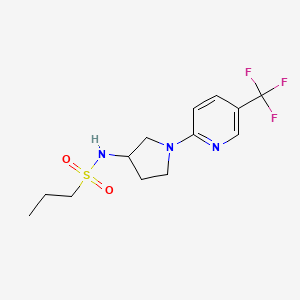

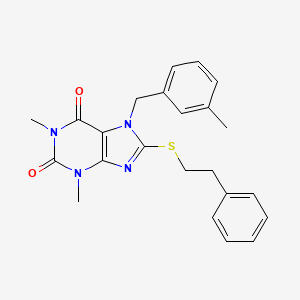

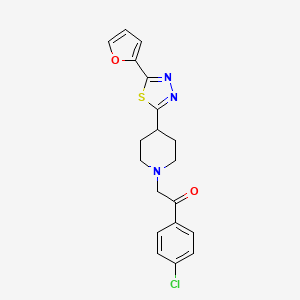

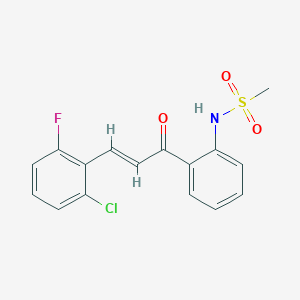

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClFN2O4S and its molecular weight is 498.95. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is part of a broader class of compounds with diverse biological activities. A study highlights the synthesis of novel sulfonamide derivatives, including those with similar structures, exhibiting significant in vitro anticancer activity against breast and colon cancer cell lines. The most potent compound showed better efficacy against breast cancer cells compared to the reference drug 5-fluorouracil, underlining the potential of such compounds in cancer therapy (Ghorab et al., 2015).

Chemical Properties and Reactions

The chemical properties and reactions of related compounds have been explored, revealing insights into the structural aspects and properties of salt and inclusion compounds derived from amide-containing isoquinoline derivatives. Such studies contribute to understanding the chemical behavior and potential applications of N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide in various fields, including materials science and pharmaceutical development (Karmakar et al., 2007).

Fluorination Techniques

Research on fluorination techniques, such as the fluorination of 2-chloro-3-formylquinolines, provides valuable insights into the synthesis of fluorinated compounds, including N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide. Fluorinated compounds are known for their enhanced biological activity and membrane permeability, making them attractive candidates for drug development (Kidwai et al., 1999).

Therapeutic Potential

Further exploration of related quinoline derivatives has shown therapeutic potential in various applications, including analgesic, anti-inflammatory, and antiviral activities. Such studies underscore the significance of N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide and its analogs in medicinal chemistry and drug design (Alagarsamy et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release .

Mode of Action

N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This means that it enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of the receptor .

Biochemical Pathways

The activation of metabotropic glutamate receptor 4 (mGlu4) by N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide leads to a cascade of biochemical reactions. These reactions can modulate the release of various neurotransmitters, thereby affecting numerous neurological pathways .

Pharmacokinetics

The compound N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide’s action are primarily related to its modulation of the metabotropic glutamate receptor 4 (mGlu4). By enhancing the receptor’s response to glutamate, it can influence neuronal excitability and neurotransmitter release .

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN2O4S/c1-2-16-7-10-18(11-8-16)34(32,33)23-14-29(22-6-4-3-5-19(22)25(23)31)15-24(30)28-17-9-12-21(27)20(26)13-17/h3-14H,2,15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNMAVGJDDPGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)